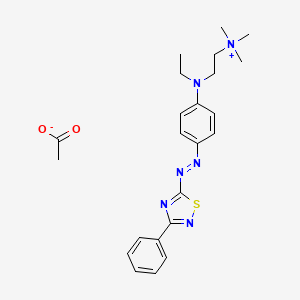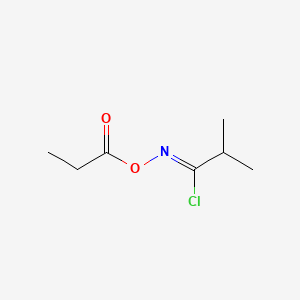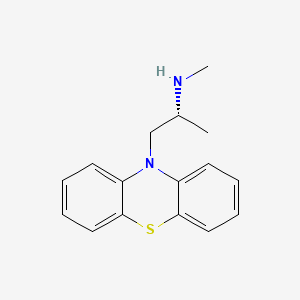
N-Demethylpromethazine, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Demethylpromethazine, ®- is a chiral derivative of promethazine, a well-known phenothiazine derivative. Promethazine is primarily used as an antihistamine, antiemetic, and sedative. N-Demethylpromethazine, ®- is one of the primary metabolites of promethazine, formed through the demethylation process. This compound retains some of the pharmacological properties of promethazine and is of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethylpromethazine, ®- typically involves the demethylation of promethazine. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) in an appropriate solvent like dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure the selective removal of the methyl group.
Industrial Production Methods
Industrial production of N-Demethylpromethazine, ®- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
N-Demethylpromethazine, ®- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: N-Demethylpromethazine, ®- can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
N-Demethylpromethazine, ®- has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of promethazine metabolites.
Biology: Studied for its binding affinity to various biological targets, including human serum albumin.
Medicine: Investigated for its pharmacological properties, including antihistamine and antiemetic effects.
Industry: Used in the development of new pharmaceutical formulations and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
N-Demethylpromethazine, ®- exerts its effects by interacting with various molecular targets, including histamine H1 receptors and muscarinic receptors. By blocking these receptors, it can inhibit the action of histamine and acetylcholine, leading to its antihistamine and anticholinergic effects. The compound also affects dopaminergic pathways, contributing to its sedative properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Promethazine: The parent compound, widely used as an antihistamine and antiemetic.
N-Demethylpromethazine, (S)-: The enantiomer of N-Demethylpromethazine, ®-.
Promethazine N-oxide: An oxidized derivative of promethazine.
Uniqueness
N-Demethylpromethazine, ®- is unique due to its specific chiral configuration, which can influence its binding affinity and pharmacological effects. This enantiomeric form may exhibit different biological activities compared to its (S)-enantiomer or other derivatives, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
146565-76-6 |
|---|---|
Formule moléculaire |
C16H18N2S |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
(2R)-N-methyl-1-phenothiazin-10-ylpropan-2-amine |
InChI |
InChI=1S/C16H18N2S/c1-12(17-2)11-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18/h3-10,12,17H,11H2,1-2H3/t12-/m1/s1 |
Clé InChI |
IJOZCCILCJIHOA-GFCCVEGCSA-N |
SMILES isomérique |
C[C@H](CN1C2=CC=CC=C2SC3=CC=CC=C31)NC |
SMILES canonique |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





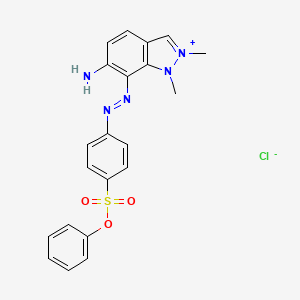
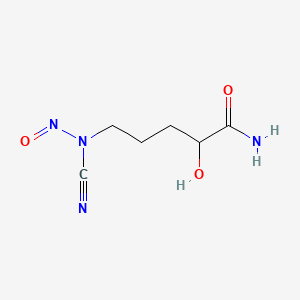
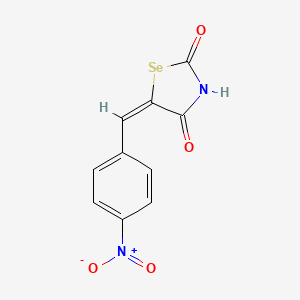
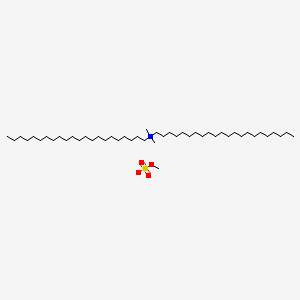

![N-(4-ethoxyphenyl)-4-(1-ethylbenzo[cd]indol-1-ium-2-yl)-N-methylaniline;sulfate](/img/structure/B12705830.png)



